7-(Hydroxymethyl)isobenzofuran-1(3H)-one
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Overview
Description
7-(Hydroxymethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through several routes. One common method involves the reaction of isobenzofuran-1(3H)-one with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
7-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-(Hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be compared with other similar compounds such as:
Isobenzofuran: A parent compound with a similar core structure but lacking the hydroxymethyl group.
Benzofuran: An isomer with a different arrangement of the furan ring.
Spiro[isobenzofuran-1(3H),4’-piperidines]: Compounds with a spiro connection to a piperidine ring, showing different biological activities. The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for diverse applications in research and industry.
Biological Activity
7-(Hydroxymethyl)isobenzofuran-1(3H)-one, a compound belonging to the isobenzofuran family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.19 g/mol
- IUPAC Name : 7-(hydroxymethyl)-2-benzofuran-1(3H)-one
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. The compound's mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various models. For instance, a study reported that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. In particular, it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxymethyl group enhances the compound's ability to donate electrons, effectively neutralizing free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, altering their integrity and function.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
Antimicrobial | Effective against S. aureus |
Case Study: Anti-inflammatory Potential
A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that treatment with this compound significantly decreased nitric oxide (NO) production and reduced the expression of inflammatory markers. The IC50 value for NO inhibition was determined to be approximately 21 μM, indicating a potent effect at relatively low concentrations.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10H,4-5H2 |
InChI Key |
YYJMHIBMHTYKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CO)C(=O)O1 |
Origin of Product |
United States |
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